4-(Trichloromethyl)azepan-4-ol hydrochloride
Description
4-(Trichloromethyl)azepan-4-ol hydrochloride is a bicyclic amine derivative featuring a seven-membered azepane ring substituted with a trichloromethyl (–CCl₃) group and a hydroxyl (–OH) group at the 4-position, forming a hydrochloride salt. The –CCl₃ group confers electron-withdrawing properties and steric bulk, which may influence reactivity and binding interactions in biological systems.
Properties
Molecular Formula |
C7H13Cl4NO |
|---|---|
Molecular Weight |
269.0 g/mol |
IUPAC Name |
4-(trichloromethyl)azepan-4-ol;hydrochloride |
InChI |
InChI=1S/C7H12Cl3NO.ClH/c8-7(9,10)6(12)2-1-4-11-5-3-6;/h11-12H,1-5H2;1H |
InChI Key |
XCEQREKGMGJHQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCNC1)(C(Cl)(Cl)Cl)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trichloromethyl)azepan-4-ol hydrochloride typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,6-diaminohexane.
Introduction of the Trichloromethyl Group: The trichloromethyl group can be introduced via a chlorination reaction using trichloromethane (chloroform) in the presence of a suitable catalyst.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using hydrogen peroxide or another oxidizing agent.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the above synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(Trichloromethyl)azepan-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(Trichloromethyl)azepan-4-one.
Reduction: Formation of 4-(Methyl)azepan-4-ol hydrochloride.
Substitution: Formation of various substituted azepane derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Trichloromethyl)azepan-4-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Trichloromethyl)azepan-4-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Halogen-Substituted Azepane/Piperidine Derivatives
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and applications:
Functional and Reactivity Differences
- Steric Considerations: The bulkier –CCl₃ group may hinder access to sterically constrained binding pockets in biological targets compared to –CF₃ derivatives, as noted in studies on piperidine-based enzyme inhibitors .
- Ring Size Impact : Piperidine analogs (six-membered rings) exhibit distinct conformational flexibility compared to azepane (seven-membered), affecting their pharmacokinetic profiles. For example, piperidine derivatives often demonstrate higher metabolic stability .
Biological Activity
4-(Trichloromethyl)azepan-4-ol hydrochloride is a chemical compound characterized by its unique structure, which includes a trichloromethyl group attached to an azepane ring with a hydroxyl group. Its molecular formula is CHClNO, and it has garnered attention for its potential biological activity and therapeutic applications. This article delves into the biological properties, mechanisms of action, and relevant research findings concerning this compound.
Chemical Structure and Properties
The distinctive features of this compound include:
- Trichloromethyl Group : Enhances reactivity and potential interactions with biological targets.
- Azepane Ring : Provides structural stability and influences pharmacological properties.
- Hydroxyl Group : May participate in hydrogen bonding, affecting solubility and interaction with biomolecules.
The biological activity of this compound is believed to be mediated through its ability to form covalent bonds with nucleophilic sites on proteins, such as enzymes and receptors. This interaction can lead to modulation or inhibition of protein function, which is critical for its therapeutic potential. The following table summarizes the proposed mechanisms:
| Mechanism | Description |
|---|---|
| Covalent Bonding | The trichloromethyl group forms covalent bonds with nucleophilic amino acids in proteins, potentially altering their activity. |
| Enzyme Inhibition | Interaction with specific enzymes may inhibit their catalytic functions, leading to altered metabolic pathways. |
| Receptor Modulation | Binding to receptors could influence signaling pathways, affecting cellular responses. |
Biological Activity Studies
Research has indicated various biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against several bacterial strains.
- Cytotoxic Effects : Preliminary studies suggest cytotoxicity in specific cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, contributing to its therapeutic profile.
Case Studies
Several case studies have explored the biological activity of this compound:
- Case Study 1 : A study demonstrated that treatment with the compound led to a significant reduction in bacterial load in infected models, suggesting its potential as an antimicrobial agent.
- Case Study 2 : In vitro experiments showed that the compound induced apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent.
Comparative Analysis
To better understand the unique aspects of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Azepan-4-ol | Contains an azepane ring | Lacks chlorination; simpler structure |
| 2-Aminoazepane | Contains an amino group on azepane | Potentially different biological activity |
| Trichloroacetic acid | Contains trichloro group | Different functional groups; used in synthesis |
| 1,3-Dichloroacetone | Contains dichloroacetone moiety | Different reactivity profile; reagent use |
The combination of a trichloromethyl group and an azepane ring with a hydroxyl functional group sets this compound apart from these compounds, imparting distinct chemical reactivity and potential biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
